molecular formula C7H11NO3 B053845 (4S,5R)-Methyl 4,5-dimethyl-4,5-dihydrooxazole-4-carboxylate CAS No. 120133-99-5

(4S,5R)-Methyl 4,5-dimethyl-4,5-dihydrooxazole-4-carboxylate

Cat. No. B053845
M. Wt: 157.17 g/mol
InChI Key: FFWVNFXQTMTMJC-VDTYLAMSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4S,5R)-Methyl 4,5-dimethyl-4,5-dihydrooxazole-4-carboxylate, also known as MDCC, is a chemical compound that has been extensively studied for its potential applications in scientific research. MDCC is a derivative of oxazole, a five-membered aromatic heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure. MDCC has a unique molecular structure that makes it an ideal candidate for various research applications.

Mechanism Of Action

(4S,5R)-Methyl 4,5-dimethyl-4,5-dihydrooxazole-4-carboxylate is a fluorescent molecule that exhibits excitation and emission wavelengths in the visible range. The mechanism of action of (4S,5R)-Methyl 4,5-dimethyl-4,5-dihydrooxazole-4-carboxylate involves the interaction of its fluorophore with the target molecule. When (4S,5R)-Methyl 4,5-dimethyl-4,5-dihydrooxazole-4-carboxylate interacts with a target molecule, it undergoes a conformational change that results in an increase in its fluorescence intensity.

Biochemical And Physiological Effects

(4S,5R)-Methyl 4,5-dimethyl-4,5-dihydrooxazole-4-carboxylate has been shown to have minimal effects on biochemical and physiological processes in cells and organisms. It is non-toxic and does not interfere with cellular metabolism or function. This makes (4S,5R)-Methyl 4,5-dimethyl-4,5-dihydrooxazole-4-carboxylate an ideal probe for studying biological processes without disrupting normal cellular activity.

Advantages And Limitations For Lab Experiments

The advantages of using (4S,5R)-Methyl 4,5-dimethyl-4,5-dihydrooxazole-4-carboxylate in lab experiments include its high sensitivity, specificity, and ease of use. (4S,5R)-Methyl 4,5-dimethyl-4,5-dihydrooxazole-4-carboxylate can be used to detect low concentrations of proteins and nucleic acids in biological samples. However, the limitations of using (4S,5R)-Methyl 4,5-dimethyl-4,5-dihydrooxazole-4-carboxylate include its susceptibility to photobleaching and its limited spectral range.

Future Directions

There are several future directions for the use of (4S,5R)-Methyl 4,5-dimethyl-4,5-dihydrooxazole-4-carboxylate in scientific research. One potential application is the development of (4S,5R)-Methyl 4,5-dimethyl-4,5-dihydrooxazole-4-carboxylate-based biosensors for the detection of specific biomolecules in complex biological samples. Another potential application is the use of (4S,5R)-Methyl 4,5-dimethyl-4,5-dihydrooxazole-4-carboxylate as a tool for studying protein-protein interactions and protein conformational changes. Additionally, the development of new (4S,5R)-Methyl 4,5-dimethyl-4,5-dihydrooxazole-4-carboxylate derivatives with improved properties and spectral ranges could further expand its applications in scientific research.

Synthesis Methods

The synthesis of (4S,5R)-Methyl 4,5-dimethyl-4,5-dihydrooxazole-4-carboxylate involves the reaction of 4,5-dimethyl-4,5-dihydrooxazole-2-carboxylic acid with methyl chloroformate in the presence of a base such as triethylamine. This reaction results in the formation of (4S,5R)-Methyl 4,5-dimethyl-4,5-dihydrooxazole-4-carboxylate, which can be purified using various techniques such as column chromatography.

Scientific Research Applications

(4S,5R)-Methyl 4,5-dimethyl-4,5-dihydrooxazole-4-carboxylate has been widely used in scientific research due to its unique properties. It has been used as a fluorescent probe for the detection of proteins and nucleic acids in biological samples. (4S,5R)-Methyl 4,5-dimethyl-4,5-dihydrooxazole-4-carboxylate has also been used as a substrate for enzymes such as esterases and proteases, which can catalyze the hydrolysis of (4S,5R)-Methyl 4,5-dimethyl-4,5-dihydrooxazole-4-carboxylate to produce a fluorescent product.

properties

CAS RN

120133-99-5

Product Name

(4S,5R)-Methyl 4,5-dimethyl-4,5-dihydrooxazole-4-carboxylate

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

methyl (4S,5R)-4,5-dimethyl-5H-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C7H11NO3/c1-5-7(2,6(9)10-3)8-4-11-5/h4-5H,1-3H3/t5-,7+/m1/s1

InChI Key

FFWVNFXQTMTMJC-VDTYLAMSSA-N

Isomeric SMILES

C[C@@H]1[C@@](N=CO1)(C)C(=O)OC

SMILES

CC1C(N=CO1)(C)C(=O)OC

Canonical SMILES

CC1C(N=CO1)(C)C(=O)OC

synonyms

4-Oxazolecarboxylicacid,4,5-dihydro-4,5-dimethyl-,methylester,(4S-trans)-

Origin of Product

United States

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